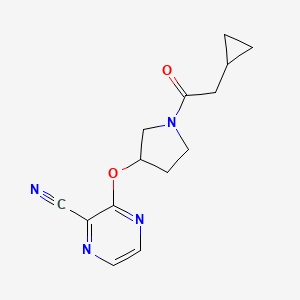![molecular formula C6H12ClNO B2712459 (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride CAS No. 1818847-65-2](/img/structure/B2712459.png)
(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5R)-rel-3-Azabicyclo[310]hexan-2-ylmethanol hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the bicyclic structure.
Introduction of the hydroxyl group: The hydroxyl group can be introduced through a hydroxylation reaction, where an appropriate oxidizing agent is used to add the hydroxyl group to the bicyclic ring system.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,5R)-3-Azabicyclo[3.1.0]hexan-2-ylmethanamine: This compound has a similar bicyclic structure but with different functional groups.
(1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-ylmethanol: This compound is similar but lacks the hydrochloride salt form.
Uniqueness
The uniqueness of (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride lies in its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H/t4-,5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZZVXDLDVFDA-WLUDYRNVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@H](NC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2712376.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2712378.png)






![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxypropanamide](/img/structure/B2712389.png)
![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712390.png)
![1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2712391.png)
![N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2712392.png)

![5-[(4-chlorophenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2712394.png)
